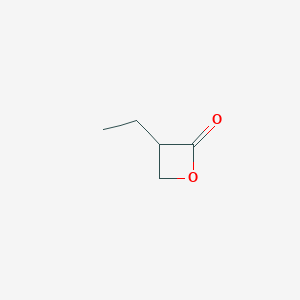

3-Ethyloxetan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

25400-45-7 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

3-ethyloxetan-2-one |

InChI |

InChI=1S/C5H8O2/c1-2-4-3-7-5(4)6/h4H,2-3H2,1H3 |

InChI Key |

XTGSXZNTCQDKDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1COC1=O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Ethyloxetan 2 One and Derivatives

Catalytic Asymmetric Synthesis of β-Lactones

The development of catalytic asymmetric methods to produce enantioenriched β-lactones is a key focus, as these compounds can serve as precursors to a variety of chiral molecules. pitt.edu A prevalent strategy involves the [2+2] cycloaddition of ketenes and aldehydes. mdpi.comacs.org This approach often requires the in situ generation of the highly reactive ketene (B1206846) intermediate from an acyl halide. researchgate.netmdpi.com

[2+2]-Cyclocondensation Reaction Protocols

The [2+2]-cyclocondensation reaction is a powerful tool for the formation of the oxetan-2-one core. These reactions can be catalyzed by Lewis acids, Lewis bases, or a combination of both, and are instrumental in controlling the stereochemical outcome of the product. mdpi.com

The acyl halide-aldehyde cyclocondensation (AAC) reaction is a widely employed method for synthesizing β-lactones. This approach involves the reaction of an acyl halide with an aldehyde in the presence of a catalyst and a base to generate a ketene in situ, which then undergoes a cycloaddition with the aldehyde. pitt.eduorgsyn.orgnih.gov The choice of catalyst is crucial for achieving high yields and enantioselectivities. pitt.edunih.gov

The Nelson group has developed a notable advancement in AAC reactions utilizing a chiral aluminum-triamine complex as the catalyst. pitt.edupitt.edu This methodology has been successfully applied to the asymmetric synthesis of disubstituted β-lactones from alkyl-substituted ketenes and a wide array of aldehydes. pitt.edu The use of a second-generation Al-triamine complex in a solvent like benzotrifluoride (B45747) has resulted in high yields and excellent enantioselectivities for compounds such as (3R, 4S)-3-Ethyl-4-phenethyloxetan-2-one. pitt.edu The Al(III)-triamine catalyst is prepared in situ from a readily synthesized triamine ligand and trimethylaluminum. orgsyn.org This catalyst system has proven effective for various aldehydes, including enolizable aliphatic aldehydes. orgsyn.org

Table 1: Asymmetric AAC Reactions Catalyzed by Al(III)-Triamine Complex pitt.edu

| Aldehyde | Product | Yield (%) | ee (%) |

| Hydrocinnamaldehyde | (3R, 4S)-3-Ethyl-4-phenethyloxetan-2-one | 81 | >99 |

ee = enantiomeric excess

A novel strategy in asymmetric catalysis combines a Lewis acid with an aprotic organic ion pair within a single catalyst molecule. mdpi.comnih.govresearchgate.net This cooperative catalysis has been effectively used for the trans-selective asymmetric [2+2] cyclocondensation of acyl halides with aldehydes. mdpi.comnih.gov Researchers have developed aluminum salen complexes that feature aprotic organic ion pairs, such as pyridinium (B92312) bromide, in their periphery. mdpi.comrsc.org This design allows the Lewis acid to activate the aldehyde while the ion pair facilitates the formation of the ketene enolate. mdpi.com This approach has proven effective for both aliphatic and aromatic aldehydes, leading to the formation of trans-configured β-lactones with high enantioselectivity. mdpi.comnih.gov The catalyst's structure, particularly the substituents on the pyridinium rings, can be fine-tuned to optimize stereoselectivity. mdpi.com

Table 2: Asymmetric Synthesis of trans-β-Lactones using Al(Salen)-Pyridinium Catalyst mdpi.com

| Aldehyde | Acyl Bromide | Yield (%) | dr (trans:cis) | ee (%) |

| Dihydrocinnamaldehyde | Propionylbromide | 65 | 96:4 | 93 |

dr = diastereomeric ratio; ee = enantiomeric excess

Organocatalysis, particularly using Cinchona alkaloids, presents another important avenue for the asymmetric synthesis of β-lactones. pitt.edusigmaaldrich.com These alkaloids can act as Lewis bases to activate ketenes. pitt.edu A "double activation" strategy, where a Cinchona alkaloid activates the ketene and a lithium salt simultaneously activates the aldehyde, has significantly broadened the scope of Wynberg's [2+2] cycloaddition protocol to include a larger variety of aldehydes. pitt.edupitt.edu This method provides access to enantioenriched β-lactones that are valuable in natural product synthesis. pitt.edu Cinchona alkaloids and their derivatives, often immobilized on polymer supports, have been used to catalyze the dimerization of ketenes, which can then be converted to other useful compounds. unipi.it

Cooperative Lewis Acid-Aprotic Organic Ion Pair Catalysis

Precision Stereocontrol in [2+2] Cycloadditions for Oxetan-2-one Formation

Achieving precise stereocontrol in the [2+2] cycloaddition to form oxetan-2-ones is a significant synthetic challenge. The relative and absolute stereochemistry of the resulting β-lactone is determined by the nature of the catalyst and the reaction conditions.

For instance, catalytic asymmetric [2+2] cycloadditions of ketenes with aldehydes generally yield cis-diastereomers as the major products. mdpi.com However, the development of catalysts that can selectively produce trans-β-lactones is highly desirable as they can serve as synthetic equivalents for anti-aldol products. mdpi.comnih.gov The cooperative Al(Salen)-pyridinium catalysts mentioned earlier represent a breakthrough in this area, enabling the formation of trans-β-lactones with high diastereoselectivity and enantioselectivity from aliphatic aldehydes. mdpi.comnih.gov The rationale for this trans-selectivity is attributed to an open transition state where the substituents adopt a staggered conformation to minimize steric interactions. mdpi.com

In contrast, the Al(III)-triamine catalyzed AAC reactions typically provide cis-disubstituted β-lactones with high enantioselectivity. nih.gov The stereochemical outcome is influenced by the dynamic coordination geometry of the aluminum catalyst. nih.gov

Theoretical studies, using methods like semiempirical and ab initio calculations, have been employed to understand the mechanism and stereochemical course of Lewis acid-promoted [2+2] cycloadditions. acs.org These studies help in rationalizing the observed stereoselectivities and in the design of new, more effective catalysts.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is another method for synthesizing oxetanes, though it is more commonly used for oxetanes rather than oxetan-2-ones. researchgate.netbeilstein-journals.orgnih.gov The stereochemical outcome of this reaction is complex and depends on the photophysical properties of the excited state of the carbonyl compound. researchgate.net

Enantioselective Synthesis for Chiral 3-Ethyloxetan-2-ones

The creation of chiral 3-substituted oxetan-2-ones in high enantiomeric purity is a key challenge in organic synthesis. Several advanced strategies have been developed to achieve this, moving beyond classical resolution methods to catalytic asymmetric approaches.

One prominent method is the catalytic asymmetric [2+2] cycloaddition of ketenes with aldehydes. This reaction can be catalyzed by various chiral systems. For instance, a chiral phosphine-catalyzed formal [2+2] cycloaddition between arylketoketenes and aromatic aldehydes has been shown to produce highly substituted β-lactones with excellent enantioselectivity, with some examples achieving ≥90% enantiomeric excess (ee). acs.org

Another powerful strategy involves Dynamic Kinetic Resolution (DKR) . A notable example is the N-heterocyclic carbene (NHC)-catalyzed DKR of racemic α-substituted-β-ketoesters. luc.edu This process involves the catalyst selectively reacting with one enantiomer of a rapidly racemizing substrate, leading to the formation of β-lactones in high yields and stereoselectivities. luc.edu The mechanism can proceed through either a concerted, asynchronous formal (2+2) aldol-lactonization or a stepwise spiro-lactonization pathway, depending on the stereochemistry. luc.edu

Chiral auxiliaries also provide a reliable route for enantioselective synthesis. An aldol-based approach utilizes a thiazolidinethione chiral auxiliary to control the stereochemistry during an asymmetric aldol (B89426) condensation. researchgate.net The resulting aldol products are then converted into the target β-lactones through cyclization, effectively transferring the stereochemical information from the auxiliary to the final product. researchgate.net

A sequential two-step process offers another pathway. This involves the catalytic, asymmetric dimerization of acid chlorides to form optically active ketene dimers, which are stable enough for isolation. remspec.com Subsequent facial-selective hydrogenation of these intermediates leads to the formation of cis-substituted-β-lactones with high stereocontrol. remspec.com

Furthermore, the metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with electrophiles like alkyl halides, allows for the preparation of chiral 2-substituted oxetan-3-ones with enantioselectivities up to 84% ee. acs.orgresearchgate.net These can then be converted to the desired oxetan-2-one derivatives.

| Methodology | Catalyst/Auxiliary | Substrates | Key Feature | Reported Selectivity |

|---|---|---|---|---|

| Asymmetric [2+2] Cycloaddition | Chiral Phosphine (BINAPHANE) | Arylketoketenes + Aromatic Aldehydes | Direct formation of chiral β-lactone ring | Up to ≥90% ee acs.org |

| Dynamic Kinetic Resolution (DKR) | N-Heterocyclic Carbene (NHC) | Racemic α-substituted-β-keto esters | Resolution of a dynamic racemate | High stereoselectivity luc.edu |

| Chiral Auxiliary Approach | Thiazolidinethione | Aldehydes + Thiazolidinethione derivative | Auxiliary-controlled aldol condensation | High diastereoselectivity (up to 32:1 dr) researchgate.net |

| Sequential Dimerization/Hydrogenation | Asymmetric Dimerization Catalyst / Hydrogenation Catalyst | Acid Chlorides | Formation of stable chiral ketene dimer intermediate | Yields cis-β-lactones stereoselectively remspec.com |

| Asymmetric Alkylation | SAMP/RAMP Hydrazone | Oxetan-3-one + Alkyl Halides | Enantioselective α-alkylation of ketone precursor | Up to 84% ee acs.org |

Diastereoselective Control in Oxetan-2-one Synthesis

Controlling the relative stereochemistry between substituents at the C3 and C4 positions is fundamental for synthesizing specific diastereomers of compounds like 3-ethyloxetan-2-one. In many catalytic asymmetric [2+2] cycloadditions of ketenes and aldehydes, the cis-diastereomer is generally the major product. mdpi.com

However, specific methodologies have been developed to favor one diastereomer over the other. The aldol-based approach using a thiazolidinethione chiral auxiliary, for example, demonstrates high diastereoselectivity for the anti-aldol adduct, which cyclizes to form a trans-β-lactone. researchgate.net Conversely, the hydrogenation of Z-configured ketene dimers, formed through asymmetric dimerization, selectively produces cis-3,4-disubstituted-β-lactones. remspec.com This control arises from the delivery of hydrogen from one face of the molecule. The ability to selectively generate either the cis or trans isomer by choosing the appropriate synthetic strategy is a significant advancement, as these isomers act as masked equivalents of syn- and anti-aldol products, respectively. mdpi.com

Methodology for trans-Configured β-Lactones

While many methods favor cis-β-lactones, the synthesis of trans-configured β-lactones is particularly desirable as they are synthetic precursors to anti-aldol products, for which fewer efficient catalytic asymmetric protocols exist. mdpi.com

A breakthrough in this area was the development of a dual-activation catalytic system that combines a Lewis acid and an organic aprotic ion pair within a single catalyst. nih.govresearchgate.net Specifically, aluminum salen complexes embedded with pyridinium moieties have been successfully used for the first trans-selective catalytic asymmetric [2+2] cyclocondensation of acyl halides with both aliphatic and aromatic aldehydes. mdpi.comnih.govresearchgate.net This approach overcomes the inherent preference for cis products in traditional ketene-aldehyde cycloadditions. mdpi.com

Another effective methodology is the Rhodium-catalyzed conjugate addition of aryl or alkenyl boronic acids to α-methylene-β-lactones. nih.govacs.org This operationally simple transformation provides a direct, one-step route to a wide range of trans-3,4-disubstituted β-lactones from a common precursor. nih.govacs.org

Additionally, trans-β-lactones can be accessed through the α-epimerization of the more readily available cis-isomers. foster77.co.ukremspec.com Treatment of a cis-β-lactone with a base can lead to epimerization at the α-carbon without ring-opening, providing access to the thermodynamically favored trans product. foster77.co.ukremspec.com

| Methodology | Catalyst/Reagents | Substrates | Key Feature | Reported Selectivity |

|---|---|---|---|---|

| Dual-Activation [2+2] Cyclocondensation | Al(Salen)-Pyridinium Complex | Acyl Halides + Aldehydes | Cooperation of Lewis acid and ion pair catalysis | High trans selectivity mdpi.comnih.govresearchgate.net |

| Rh-Catalyzed Conjugate Addition | Rhodium Catalyst | α-Methylene-β-lactones + Boronic Acids | Stereoselective 1,4-addition | High trans selectivity nih.govacs.org |

| α-Epimerization | Base | cis-β-Lactones | Isomerization to the thermodynamic product | Yields trans-β-lactones foster77.co.ukremspec.com |

Expedient One-Pot Stereoselective Synthesis Pathways

One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource management, and time. Several such pathways have been established for the stereoselective synthesis of oxetan-2-ones.

The tandem Evans-aldol-lactonization (TEAL) reaction is a prime example. mcmaster.ca This process utilizes the lithium enolates of N-acyl thiazolidinethiones to perform a highly diastereoselective aldol condensation with an aldehyde, followed by in-situ cyclization to furnish the β-lactone in one pot. mcmaster.ca This method has been successfully applied to the synthesis of spiro-β-lactones. mcmaster.ca

The previously mentioned NHC-catalyzed dynamic kinetic resolution (DKR) also functions as an expedient one-pot process. luc.edu It transforms a racemic α-substituted-β-ketoester directly into a highly enantioenriched β-lactone, with the catalyst managing both the racemization of the substrate and the stereoselective ring formation in the same vessel. luc.edu

Furthermore, the carbonylation of epoxides represents a direct, one-pot conversion to β-lactones. researchgate.net Bimetallic catalyst systems are capable of effecting this ring-expansion carbonylation at CO pressures as low as 1 atmosphere, making the procedure highly practical and avoiding the need for specialized high-pressure equipment. researchgate.net

Emerging and Non-Classical Synthetic Routes to 3-Substituted Oxetan-2-ones

Beyond the classical ketene-based cycloadditions and aldol strategies, several emerging and non-classical routes to 3-substituted oxetan-2-ones are expanding the synthetic toolkit.

Ring-Expansion Carbonylation of Epoxides: This method is a powerful alternative to ketene-based syntheses. mdpi.com It involves the insertion of carbon monoxide into the C-O bond of an epoxide ring. Significant progress has been made in developing catalysts for this transformation, including homogeneous bimetallic systems and heterogeneous catalysts like metalated porous porphyrin polymers, which offer high activity and selectivity (up to 99%) and facilitate catalyst recycling. mdpi.comresearchgate.net

Photochemical Methods: Light-mediated reactions provide mild and unique pathways for constructing four-membered rings. The Zimmerman–O'Connell–Griffin (ZOG) rearrangement , a photomediated 1,5-aryl migration, has been successfully employed in a [2+2] cycloaddition context to synthesize β-lactones. nih.gov This protocol utilizes visible light and mild reaction conditions to produce substituted β-lactones with excellent diastereoselectivity. nih.gov Another photochemical approach, the Paternò-Büchi reaction, involves the cycloaddition of a carbonyl compound and an alkene to form an oxetane (B1205548) ring, which can be a precursor to oxetan-2-ones. mdpi.com

Organometallic Complex-Mediated Synthesis: The use of stoichiometric organometallic complexes can provide exquisite stereocontrol. For instance, a π-allyltricarbonyliron lactone complex has been utilized to control the formation of all stereochemical features in the synthesis of complex natural products containing a lactone moiety. rsc.org

Enzymatic Routes: Nature provides inspiration for novel synthetic methods. It has been observed that certain enzymes, such as class D β-lactamases (carbapenemases), can catalyze the formation of β-lactone products from carbapenems in addition to hydrolysis. nih.gov While not yet a mainstream synthetic method, this highlights the potential for biocatalytic routes to these strained rings.

Elucidation of Reaction Mechanisms and Kinetics of 3 Ethyloxetan 2 One and Analogues

Mechanistic Investigations of β-Lactone Ring-Opening Reactions

The ring-opening of β-lactones can be initiated by a wide range of nucleophiles and can be catalyzed by either acids or bases. The specific pathway and resulting products are highly dependent on the reaction conditions and the nature of the nucleophile.

Hydrolysis of β-lactones, the cleavage of the ester linkage by water, can proceed through several distinct mechanistic pathways depending on the pH of the solution. union.edu These mechanisms are generally categorized based on whether the catalysis is acidic or basic, the type of bond cleaved (acyl or alkyl), and the molecularity of the rate-determining step. ucoz.com

In acidic conditions, the hydrolysis of β-lactones, like other esters, is catalyzed by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistnotes.comresearchgate.net Two primary mechanisms are considered: AAC2 and AAC1.

AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular): This is the most common mechanism for the acid-catalyzed hydrolysis of esters, including β-lactones. ucoz.comsemanticscholar.org The reaction proceeds in two steps: a nucleophilic attack of a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate, followed by the cleavage of the acyl-oxygen bond to release the carboxylic acid and the alcohol (in this case, forming a β-hydroxy acid). chemistnotes.comsemanticscholar.org Theoretical calculations have shown the AAC2 mechanism to be the favored pathway for the acid-catalyzed hydrolysis of cyclobutane-fused lactones. semanticscholar.org Studies on various β-lactones have found that a transition from the AAC2 to the AAC1 mechanism can occur as the acidity of the medium increases. researchgate.net

AAC1 (Acid-catalyzed, Acyl-oxygen cleavage, Unimolecular): This mechanism is rarer and typically occurs in strongly acidic environments or for sterically hindered esters where a bimolecular attack is disfavored. ucoz.comresearchgate.net It involves the unimolecular dissociation of the protonated ester to form an acylium ion, which is then attacked by water.

Another possible, though not commonly observed, acid-catalyzed pathway is the AAL1 mechanism (Alkyl-oxygen cleavage, Unimolecular), which would proceed through a stable carbocation at the β-position. slideshare.net The AAL2 mechanism has not been observed in ester hydrolysis. slideshare.net

Table 1: Summary of Acid-Catalyzed Hydrolysis Mechanisms for β-Lactones

| Mechanism | Description | Key Features |

|---|---|---|

| AAC2 | Bimolecular attack of water on the protonated carbonyl carbon, leading to acyl-oxygen cleavage. | Most common pathway; proceeds via a tetrahedral intermediate. chemistnotes.comsemanticscholar.org |

| AAC1 | Unimolecular formation of an acylium ion intermediate. | Rare; favored in strongly acidic media or with sterically hindered substrates. ucoz.comresearchgate.net |

Under basic conditions, the potent nucleophile, hydroxide (B78521) ion (OH⁻), directly attacks the ester. chemistnotes.com This process, known as saponification, is generally irreversible as the resulting carboxylate anion is resonance-stabilized and resistant to further attack. ucoz.com

BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular): This is the most prevalent mechanism for base-catalyzed ester hydrolysis. union.eduslideshare.net It involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the alkoxide and proton transfer yields the carboxylate and the alcohol (a β-hydroxy carboxylate). union.edusemanticscholar.org Computational studies on cyclobutane-fused lactone confirm the BAC2 pathway as the favored mechanism in alkaline conditions. semanticscholar.org

BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, Bimolecular): This mechanism is very rare for most esters because the carbonyl carbon is a much more favorable electrophilic site for attack than the alkyl carbon. union.eduslideshare.net However, for β-lactones, the BAL2 pathway becomes more plausible. The high ring strain of the four-membered ring can be relieved by the SN2-type attack of the hydroxide ion at the β-carbon (C4), leading to the cleavage of the alkyl-oxygen bond. ucoz.comslideshare.netcdnsciencepub.com This results in an inversion of stereochemistry at the β-carbon. ucoz.com While usually outcompeted by the BAC2 mechanism, the BAL2 pathway has been observed in the hydrolysis of β-lactones under neutral conditions. slideshare.netcdnsciencepub.com

Table 2: Summary of Base-Catalyzed Hydrolysis Mechanisms for β-Lactones

| Mechanism | Description | Key Features |

|---|---|---|

| BAC2 | Bimolecular attack of hydroxide on the carbonyl carbon, leading to acyl-oxygen cleavage. | Most common pathway for saponification; proceeds via a tetrahedral intermediate. union.edusemanticscholar.org |

| BAL2 | Bimolecular (SN2) attack of hydroxide on the β-carbon, leading to alkyl-oxygen cleavage. | Rare, but observed for β-lactones due to relief of ring strain; results in inversion of configuration at the β-carbon. slideshare.netcdnsciencepub.com |

β-Lactones are considered ambident electrophiles, meaning they have two electrophilic centers: the carbonyl carbon (C2) and the β-carbon (C4). foster77.co.uk Nucleophilic attack can occur at either site, leading to two different types of ring-opened products. The regioselectivity of this attack is a critical aspect of β-lactone chemistry and is influenced by the nature of the nucleophile. researchgate.net

The reaction of a nucleophile with a β-lactone can result in either acylation or alkylation of the nucleophile.

Acylation (Acyl-Oxygen Cleavage): This pathway occurs when the nucleophile attacks the electrophilic carbonyl carbon (C2). clockss.org This is analogous to the BAC2 mechanism and results in the formation of an amide, ester, or ketone, with the nucleophile becoming acylated by the β-hydroxyacyl group. "Hard" nucleophiles, such as primary and secondary amines, typically favor this mode of attack, yielding β-hydroxy amides. researchgate.net

Alkylation (Alkyl-Oxygen Cleavage): This pathway involves an SN2-type attack of the nucleophile on the β-carbon (C4), with the carboxylate acting as the leaving group. clockss.org This results in the alkylation of the nucleophile and an inversion of stereochemistry at the β-carbon. "Soft" nucleophiles, such as azide (B81097) and sulfonamide anions, tend to favor this pathway, producing β-substituted carboxylic acids. researchgate.net Organocuprates and some copper-modified Grignard reagents also efficiently open β-lactones via this SN2 mechanism. foster77.co.uknih.gov

The divergence between these two pathways allows for the synthesis of a wide variety of functionalized molecules from a single β-lactone precursor. researchgate.net

Table 3: Regioselectivity of Nucleophilic Attack on β-Lactones

| Nucleophile Type | Site of Attack | Reaction Type | Product |

|---|---|---|---|

| "Hard" Nucleophiles (e.g., R₂NH) | Carbonyl Carbon (C2) | Acylation | β-Hydroxy Amide |

| "Soft" Nucleophiles (e.g., N₃⁻) | β-Carbon (C4) | Alkylation (SN2) | β-Azido Carboxylic Acid |

| Organocuprates (e.g., R₂CuLi) | β-Carbon (C4) | Alkylation (SN2) | β-Substituted Carboxylic Acid |

Acid-Catalyzed Hydrolysis Mechanisms (e.g., Aac1, Aac2)

Nucleophilic Reactivity and Regiochemical Preferences

Polymerization Kinetics and Detailed Mechanistic Studies

The high ring strain of β-lactones makes them excellent monomers for ring-opening polymerization (ROP), a process that can yield biodegradable polyesters like poly(hydroxyalkanoates). researchgate.netchinesechemsoc.org The polymerization can be initiated by various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms. wiley-vch.deresearchgate.net

The kinetics of ROP are governed by the rates of initiation, propagation, and any termination or transfer reactions. wiley-vch.de For a living polymerization, where termination and transfer are absent, the number-average molecular weight of the polymer increases linearly with monomer conversion, and polymers with a narrow molecular weight distribution can be obtained. researchgate.netpolimi.it

Anionic ROP of β-lactones, such as β-butyrolactone, has been extensively studied. researchgate.net Initiators like alkali metal alkoxides or carboxylates typically initiate polymerization via nucleophilic attack on the β-lactone. researchgate.net The mechanism of ring-opening during propagation can proceed through either acyl-oxygen or alkyl-oxygen cleavage, which affects the nature of the active chain end (alkoxide or carboxylate) and the microstructure of the resulting polymer. chinesechemsoc.org

Acyl-Oxygen Cleavage: This is the more common pathway in the ROP of β-lactones, leading to an alkoxide active chain end. chinesechemsoc.org This mechanism generally preserves the stereochemistry of the β-carbon. chinesechemsoc.org

Alkyl-Oxygen Cleavage: This pathway leads to a carboxylate active chain end and results in the inversion of stereochemistry at the β-carbon. chinesechemsoc.org

Recent studies have focused on developing highly controlled and stereoselective polymerization catalysts. For instance, a bimetallic magnesium catalyst has been shown to be highly enantioselective for the ROP of racemic β-butyrolactone, producing isotactic poly(3-hydroxybutyrate) with a high degree of stereocontrol. nih.gov Mechanistic studies revealed that the polymerization proceeds with an inversion of stereochemistry, consistent with an alkyl-oxygen cleavage mechanism during propagation. nih.gov The kinetics of these systems can be complex; in some cases, the presence of both enantiomers of the monomer is required to convert the precatalyst into the active catalytic species. nih.gov

Cationic Ring-Opening Polymerization (CROP) of Oxetan-2-ones

Cationic ring-opening polymerization (CROP) is a primary method for synthesizing polyoxetanes. mdpi.comwikipedia.org The polymerization of oxetane (B1205548) monomers, which are four-membered cyclic ethers, is driven by the significant ring strain, approximately 107 kJ/mol for unsubstituted oxetane. wikipedia.org This process typically proceeds via a cationic mechanism, as anionic polymerization has been found to be less effective, often resulting in low molar mass and broad dispersity of the polymer products. mdpi.com

The general mechanism for CROP of oxetanes involves the initiation by an acidic species, which protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion. wikipedia.orgmdpi.com This is followed by the nucleophilic attack of another monomer molecule on the protonated ring, leading to ring-opening and the formation of a propagating tertiary oxonium ion at the chain end. wikipedia.orgmdpi.comtandfonline.com The polymerization then proceeds through the sequential addition of monomer units to this active center. mdpi.com Various initiators can be used, including Lewis acids, trialkyl oxonium salts, and carbocationic salts. wikipedia.org While strong acids can generate the initial secondary oxonium ions, they are sometimes considered less ideal as these species can be unreactive. wikipedia.org However, superacids have been shown to be effective initiators. wikipedia.org

The reactivity of oxetanes in CROP is influenced by several factors, including their basicity, the ring strain, and steric effects. osti.gov Compared to epoxides (three-membered cyclic ethers), oxetanes have a slightly lower ring strain but are considerably more basic. osti.gov This higher basicity is a dominant factor, making oxetanes generally more reactive in photoinitiated CROP. osti.gov

Kinetic and Mechanistic Studies of Polymerization Processes

The polymerization of oxetan-2-ones can proceed through different mechanistic pathways, primarily the active chain end (ACE) mechanism and the activated monomer mechanism (AMM). mdpi.comwiley-vch.descispace.com The specific mechanism that dominates is influenced by factors such as the monomer's basicity, the presence of protic additives, and the nature of the initiating system. acs.orgacs.org

Active Chain End (ACE) Mechanism Dynamics

In the active chain end (ACE) mechanism, the propagating species is a cationic center located at the end of the growing polymer chain. mdpi.commdpi.com This active center, typically a tertiary oxonium ion, reacts with an incoming monomer molecule. wikipedia.orgmdpi.com The ACE mechanism is generally considered more efficient for oxetane polymerization as it can avoid cyclization side reactions. mdpi.com

Investigations into the CROP of oxetane have shown that using a solvent like 1,4-dioxane (B91453) can help prevent intramolecular and intermolecular transfer reactions. acs.org This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, indicating a controlled polymerization process. acs.org The ACE mechanism can involve a non-steady-state equilibrium between a strained tertiary 1-oxoniacyclobutane ion and a more stable, strain-free tertiary 1-oxonia-4-oxacyclohexane ion. acs.org The rate of polymerization is then dependent on the conversion of the stable species back into the active propagating center by the monomer. acs.org

Oxetanes are more basic than their corresponding open-chain ethers, which means that backbiting reactions, where the polymer chain attacks itself leading to cyclic oligomers, are less frequent compared to monomers like epoxides. wiley-vch.deacs.org This contributes to the formation of linear polymers. acs.org

Activated Monomer Mechanism (AMM) Kinetics

The activated monomer mechanism (AMM) offers an alternative pathway where the monomer itself is activated, typically by protonation, before reacting with a neutral polymer chain end, which is often a hydroxyl group. acs.orgacs.org This mechanism becomes significant in the presence of protic substances like alcohols or water. acs.orgresearchgate.net

For cyclic ethers, the relative basicity of the monomer compared to the protic additive is a key determinant of the operative mechanism. acs.org Since oxetanes are more basic than alcohols, their polymerization in the presence of such additives often proceeds via the ACE mechanism, with the alcohol acting as a chain transfer agent. acs.orgacs.org However, under certain conditions, both ACE and AMM can coexist. acs.orgacs.org

A key advantage of the AMM is the kinetic suppression of backbiting reactions, as the positive charge is not located at the polymer chain end. acs.org Kinetic analyses are used to distinguish between the ACE and AMM pathways. acs.org

Catalytic and Initiator System Influence on Polymerization

The choice of catalyst and initiator system has a profound impact on the kinetics and outcome of oxetane-2-one polymerization.

Initiator Type: The rate of initiation relative to propagation is crucial for achieving a controlled polymerization. Initiators that lead to slow initiation, such as BF₃·CH₃OH, can result in a drift in molecular weight linearity with conversion and the formation of cyclic oligomers. acs.org In contrast, initiators that provide fast initiation can lead to polymers with predictable molecular weights and narrow distributions. acs.org

Catalyst Concentration: In photoinitiated cationic polymerization, the concentration of the photoinitiator can directly influence the reaction characteristics. For instance, in some systems, there is a direct relationship between the photoinitiator concentration and the maximum exothermic temperature reached during polymerization. mdpi.com

Lewis Acids and Co-initiators: Lewis acids like BF₃ are common initiators, but their effectiveness can depend on the presence of co-initiators or cationogenic compounds. mdpi.com For example, the polymerization of tetrahydrofuran (B95107) (a five-membered cyclic ether) with PF₅ has been shown to proceed with chain growth from both ends. mdpi.com

Redox Initiating Systems: Complex redox systems, such as those involving dialkylphenacylsulfonium salts and organosilanes catalyzed by noble metal complexes, have been developed. rpi.edu The concentration of the metal catalyst in these systems can significantly affect the induction period of the polymerization. rpi.edu

Organocatalysis: The combination of iodine and organic superbases has been reported as a highly active system for the synthesis of poly(trimethylene carbonate) from CO₂ and oxetane, proceeding through an in-situ formation of the cyclic monomer followed by an ACE polymerization. umons.ac.be

Table 1: Influence of Initiator on Oxetane Polymerization

| Initiator System | Polymerization Characteristics | Reference |

|---|---|---|

| Fast Initiation Source | Predictable Mₙ, narrow MWD (1.18 < Mₙ/Mₙ < 1.28), no cyclic oligomers | acs.org |

| BF₃·CH₃OH (Slow Initiation) | Drift in Mₙ vs. conversion, formation of cyclic oligomers (~10-30%) | acs.org |

| Diaryliodonium-based Photoinitiator | High photoreactivity, direct relation between concentration and Tₘₐₓ | mdpi.com |

| (Salen)CrX / Anionic Initiator | Effective for copolymerization of oxetane and CO₂, minimal ether linkages | nih.govacs.org |

This table is interactive. Click on the headers to sort the data.

Analysis of Induction Period in Photoinitiated Cationic Polymerization

A characteristic feature of the photoinitiated cationic polymerization of oxetanes is the presence of a significant induction period, a delay before the onset of rapid polymerization. osti.govmdpi.comsci-hub.segoogle.com This period is often followed by a very fast, thermally accelerated polymerization. sci-hub.se

During this induction period, the photoinitiator decomposes to produce a Brønsted acid, which then protonates the oxetane monomer. tandfonline.comgoogle.com The extended length of this period has been attributed to the slow, rate-determining step of the ring-opening reaction of the initially formed secondary oxonium ion with another monomer molecule to form a more stable tertiary oxonium ion intermediate. tandfonline.comsci-hub.seresearchgate.net Essentially, all the photoinitiator can be consumed to generate acid during this unproductive phase. tandfonline.comsci-hub.se

The length of the induction period is influenced by several factors:

Temperature: Increasing the polymerization temperature can significantly shorten or eliminate the induction period. mdpi.comresearchgate.net

Co-monomers: Copolymerizing oxetanes with more reactive monomers, such as epoxides, can act as "kick-starting" agents, reducing the induction period. researchgate.netradtech.org

Additives: The use of free-radical photoinitiators as synergists can also be effective in shortening this delay. researchgate.net

The presence of a long induction period can be a limitation for high-speed applications. google.com However, it also allows for unique control, as the polymerization can be triggered by applying heat at any point during this period, leading to a propagating frontal polymerization. sci-hub.se

Role of Hydrogen-Bonding Complexes in Reaction Initiation

Hydrogen bonding plays a crucial role in the initiation and kinetics of cationic polymerization.

In the context of the induction period, the formation of intramolecular hydrogen-bonding complexes between the protonated monomer and the Brønsted acid generated by the photoinitiator is a key factor. researchgate.net The thermal stability of these hydrogen-bonded complexes can dictate the reactivity. researchgate.net For some oxetane monomers, these protonated complexes are stable at lower temperatures, leading to very slow propagation and a prolonged induction period. researchgate.net Upon heating, the complex loses its thermal stability, and rapid autocatalytic polymerization ensues. researchgate.net

More broadly, hydrogen bond donors (HBDs) can be used as catalysts to accelerate cationic polymerizations. nsf.govnih.gov By forming hydrogen bonds with the counter-anion of the growing cationic polymer chain, the HBD reduces the anion's affinity for the active chain end. nsf.gov This "loosening" of the ion pair facilitates faster propagation. The effectiveness of the HBD is often related to the pKa of its conjugate acid. nsf.gov This strategy has been shown to enable polymerization with initiator systems that were previously considered too inefficient. nsf.govresearchgate.net In some systems, multiple hydrogen-bonding interactions can cooperatively activate the monomer while simultaneously protecting the active chain end from side reactions. nih.gov The formation of hydrogen bonds between an aldehyde initiator and water has also been proposed to be crucial for initiating photografting polymerization. beilstein-journals.org

Table 2: Compound Names

| Compound Name |

|---|

| 1,4-dioxane |

| 3-Ethyloxetan-2-one |

| BF₃·CH₃OH |

| Carbon dioxide |

| Epoxide |

| Iodine |

| Oxetane |

| poly(trimethylene carbonate) |

| Tetrahydrofuran |

Elucidating Structure-Reactivity Relationships in Oxetan-2-one Polymerization

The polymerization of oxetan-2-one and its analogues, which are members of the β-lactone family, is a process governed by a delicate interplay of thermodynamic and kinetic factors. The structure of the monomer, particularly the nature and position of substituents on the four-membered ring, profoundly influences its reactivity. Understanding these structure-reactivity relationships is crucial for designing polymers with specific properties and for controlling the polymerization process.

Influence of Substituent Position and Steric Hindrance

The position of a substituent on the oxetan-2-one ring has a dramatic effect on the kinetics of ring-opening polymerization. For analogues of this compound, the substituent is at the β-position (C3). The reactivity of such monomers is highly sensitive to steric hindrance created by the substituent, which can affect the approach of the initiator and the propagating chain end.

In anionic ring-opening polymerization (AROP), the initiator, typically a nucleophile, can attack one of two electrophilic centers in the β-lactone ring: the carbonyl carbon (C2) leading to acyl-oxygen bond cleavage, or the β-carbon (C4) leading to alkyl-oxygen bond cleavage. nih.gov The presence of a substituent at the C3 position, such as the ethyl group in this compound, can sterically hinder the attack at the C4 position, thereby influencing the reaction pathway. nih.gov

Studies on the polymerization of other substituted cyclic esters, such as alkyl-substituted ε-caprolactones, provide valuable insights into these steric effects. Research has shown that the rate of polymerization is strongly dependent on the substituent's position. rsc.org For instance, in one study, δ- and γ-substituted caprolactones displayed the fastest polymerization kinetics, while a substituent in the β-position led to a greater reduction in the polymerization rate, attributed to increased steric hindrance. rsc.org A substituent at the ε-position, adjacent to the carbonyl group, resulted in a drastically slower polymerization. rsc.org

These findings suggest that for 3-alkyl-substituted oxetan-2-ones, the size of the alkyl group at the C3 position will be a critical factor in determining the polymerization rate. An increase in the steric bulk of the substituent (e.g., from methyl to ethyl to larger alkyl groups) is expected to decrease the rate of polymerization due to increased steric hindrance around the reactive centers.

Table 1: Illustrative Effect of Substituent Position on Relative Polymerization Rates of Alkyl-Substituted Lactones

| Substituent Position on Lactone Ring | Relative Polymerization Rate | Probable Reason |

|---|---|---|

| γ-position | Fast | Less steric hindrance at the reaction site. |

| δ-position | Fast | Less steric hindrance at the reaction site. |

| β-position (analogous to 3-position in oxetan-2-one) | Moderate to Slow | Increased steric hindrance near the ring-opening site. rsc.org |

| ε-position (adjacent to carbonyl) | Very Slow | Significant steric hindrance around the carbonyl functionality. rsc.org |

This table is based on qualitative findings from studies on substituted ε-caprolactones and provides a general trend. rsc.org Actual rates depend on the specific monomer, initiator, and reaction conditions.

Influence of Substituent on Polymerization Thermodynamics

Substituents also impact the thermodynamics of polymerization. While a larger substituent can increase the strain of the lactone ring, it also leads to a more significant negative change in entropy upon polymerization. acs.org This is because a bulky substituent restricts the conformational freedom of the monomer, but this effect is often more pronounced in the resulting polymer chain. The greater loss of entropy can counteract the favorable enthalpy change, leading to a less favorable Gibbs free energy of polymerization and a lower equilibrium monomer conversion. acs.orgrsc.org

For example, studies on substituted δ-lactones have shown that as the length of the alkyl substituent increases, the standard entropy of polymerization (ΔSp0) becomes more negative, which disfavors polymerization. acs.org This means that for a series of 3-alkyloxetan-2-ones, an increase in the size of the alkyl group could lead to a lower polymer yield at equilibrium, despite the high intrinsic ring strain.

Table 2: Research Findings on Structure-Reactivity in Lactone Polymerization

| Monomer Type | Key Research Finding | Implication for this compound |

|---|---|---|

| β-Butyrolactone (3-methyloxetan-2-one) | The type of initiator (strong vs. weak nucleophile) determines the ring-opening mechanism (acyl-oxygen vs. alkyl-oxygen cleavage). nih.gov | The polymerization of this compound can likely be directed by initiator choice. |

| β-Butyrolactone (3-methyloxetan-2-one) | The presence of the methyl substituent at C3 influences the type of active center in anionic polymerization. nih.gov | The ethyl group in this compound will similarly play a key role in directing the propagation mechanism. |

| Alkyl-substituted δ-valerolactones | The γ-substituted isomer polymerizes fastest, while the δ-substituted isomer is the slowest. rsc.org | Highlights the high sensitivity of polymerization kinetics to the exact placement of the substituent relative to the ester group. |

| 3-Ethyl-3-(hydroxymethyl)oxetane | Cationic polymerization proceeds via both active chain end (ACE) and activated monomer (AM) mechanisms, with intramolecular chain transfer limiting molecular weight. acs.org | While not a lactone, this related oxetane shows that complex mechanisms can occur, and substituents heavily influence side reactions. |

Strategic Applications in Advanced Organic Synthesis

3-Ethyloxetan-2-one as a Chiral Building Block in Complex Molecule Construction

In the realm of stereoselective organic synthesis, chiral building blocks are essential components used to construct complex molecules with specific three-dimensional arrangements. sigmaaldrich.comsioc-journal.cn this compound serves as a powerful chiral synthon, a compact molecule whose inherent stereochemistry is transferred to a more complex target molecule during a synthesis. The value of such building blocks lies in their ability to introduce specific stereocenters predictably, which is crucial for the biological activity of many pharmaceutical agents and natural products. sigmaaldrich.combldpharm.com

The asymmetric synthesis of β-lactones like this compound can be achieved with high yields and excellent enantioselectivities using various catalytic methods. pitt.edu One notable method is the acyl halide-aldehyde cyclocondensation (AAC) reaction, which can be catalyzed by systems like Al-triamine complexes. pitt.edu This approach allows for the creation of stereoenriched β-lactones from readily available starting materials. pitt.edupitt.edu Once formed, the lactone's strained ring can be opened by a variety of nucleophiles in a regio- and stereospecific manner, allowing chemists to install new functional groups with precise control over the stereochemical outcome. This strategy is fundamental in constructing carbon backbones with multiple, well-defined stereocenters, a common challenge in the synthesis of complex natural products.

Deployment in Total Synthesis of Natural Products and Bioactive Agents

The structural motifs present in β-lactones are precursors to key fragments found in numerous biologically active compounds. Their application in total synthesis provides an efficient route to establishing critical stereochemical relationships within the target molecule. pitt.edu

A significant application of β-lactone chemistry is demonstrated in the total synthesis of Pironetin, a natural product known for its potent antitumor and immunosuppressive activities. pitt.edunih.gov Pironetin functions by covalently binding to α-tubulin, a protein crucial for cell division, making it a target for cancer therapy. jst.go.jpmdpi.com The synthesis of Pironetin and its analogues often relies on a β-lactone intermediate to establish the correct stereochemistry. pitt.edu

In several synthetic routes to Pironetin, a substituted β-lactone is used as a key template. pitt.edu For instance, the synthesis developed by Keck and coworkers involves a stereoselective Mukaiyama aldol (B89426) reaction as a key step to build the carbon backbone, which is later cyclized to form the core lactone structure. acs.orgd-nb.info Other approaches have utilized iterative aldol reactions or ring-closing metathesis to construct the α,β-unsaturated δ-lactone ring of Pironetin. nih.govd-nb.info

Research has shown that the ethyl group at the C4 position of the Pironetin lactone is important for its biological activity. d-nb.info The synthesis and evaluation of various analogues have helped to understand these structure-activity relationships, confirming the importance of the substituents on the lactone ring for potent antiproliferative effects. jst.go.jpd-nb.info The table below outlines key synthetic strategies employed in the total synthesis of Pironetin, some of which utilize β-lactone precursors or related strategies to form the final lactone ring.

| Key Reaction | Description | Reference |

| Mukaiyama Aldol Reaction | A Lewis acid-promoted reaction to form a β-hydroxy ketone, a precursor to the lactone ring. acs.org | acs.orgd-nb.info |

| Acyl Halide-Aldehyde Cyclocondensation | Catalytic asymmetric synthesis to create a stereoenriched β-lactone intermediate. pitt.edupitt.edu | pitt.edupitt.edu |

| SAMP/RAMP Hydrazone Methodology | Used to generate key stereogenic centers in fragments that are later combined to form Pironetin. nih.gov | nih.gov |

| Ring-Closing Metathesis | Employed to form the final α,β-unsaturated δ-lactone ring. nih.gov | nih.gov |

Precursors for the Design and Synthesis of Functional Polymeric Materials

Beyond its use in discrete molecule synthesis, this compound and related lactones are valuable monomers for ring-opening polymerization (ROP). mdpi.com This process allows for the creation of functional polyesters, which are often biodegradable and have applications in the biomedical field. rsc.org The polymerization of β-lactones, specifically, leads to the formation of polyhydroxyalkanoates (PHAs), a class of bioplastics.

The ring-opening polymerization of this compound yields poly(3-hydroxyvalerate) (P3HV), a component of the more widely known copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). mdpi.comnih.gov PHBV is a biodegradable and biocompatible thermoplastic produced by microorganisms, but its properties can also be mimicked and controlled through synthetic polymerization. mdpi.commdpi.com The inclusion of 3-hydroxyvalerate (B1259860) units disrupts the crystal structure of poly(3-hydroxybutyrate) (P3HB), resulting in a more flexible and less brittle material. mdpi.com

The polymerization can be initiated through various mechanisms, including anionic, cationic, or coordination-insertion methods, which influences the properties of the resulting polymer. mdpi.comnih.gov For instance, anionic ring-opening polymerization of functional oxetanes has been used to create new functional polymers. researchgate.net The characteristics of the resulting polymers, such as molecular weight and thermal properties, are critical for their end-use applications, which range from packaging materials to scaffolds for tissue engineering. nih.gov

The table below summarizes key thermal properties of PHBV, the copolymer class to which polymers derived from this compound belong. These properties can vary based on the monomer composition and polymer synthesis method.

| Property | Description | Typical Value Range |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | -5 to 5 °C |

| Melting Temperature (Tm) | The temperature at which the crystalline regions of the polymer melt. | 120 to 180 °C |

Note: Values are representative for PHBV copolymers and can vary significantly with the molar ratio of hydroxyvalerate. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of 3 Ethyloxetan 2 One Reactivity

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the reactivity of organic molecules like 3-Ethyloxetan-2-one. DFT calculations are extensively used to map out potential energy surfaces for various chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states.

Detailed research has shown that for β-lactones, ring-opening reactions are a primary pathway for reactivity. chinesechemsoc.orgmdpi.com DFT studies on the parent compound, β-propiolactone, have demonstrated that nucleophilic attack can occur at two distinct sites: the acyl carbon (C2) leading to acyl-oxygen cleavage, or the β-carbon (C4) resulting in alkyl-oxygen cleavage. chinesechemsoc.org Calculations reveal that the activation barrier for these pathways is highly dependent on the nucleophile and reaction conditions. For instance, DFT calculations showed that the ring opening of β-propiolactone (BPL) via alkyl Cβ–O bond cleavage requires significantly less energy (calculated at 8.6 kcal/mol) than the pathway involving acyl C(=O)–O bond cleavage (16.9 kcal/mol) when initiated by carbonate ions. chinesechemsoc.org

For this compound, DFT would be employed to model similar ring-opening reactions. The presence of the ethyl group at the C3 position introduces steric and electronic effects that can influence the activation barriers. Theoretical investigations would focus on locating the transition state structures for nucleophilic attack and calculating their associated free energy barriers (ΔG‡). Such calculations can predict the regioselectivity of the ring-opening and how it is influenced by the ethyl substituent. rsc.orgjchemrev.com These theoretical models can elucidate complex reaction cascades, such as in ring-opening polymerizations where the stereoregularity of the resulting polymer is critical. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Activation Free Energies (ΔG‡) for Nucleophilic Ring-Opening of this compound

| Nucleophile | Reaction Pathway | Solvent Model | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| OH⁻ | Acyl-Oxygen Cleavage (at C2) | PCM (Water) | 18.5 |

| OH⁻ | Alkyl-Oxygen Cleavage (at C4) | PCM (Water) | 22.1 |

| CH₃O⁻ | Acyl-Oxygen Cleavage (at C2) | PCM (Methanol) | 19.2 |

| CH₃O⁻ | Alkyl-Oxygen Cleavage (at C4) | PCM (Methanol) | 23.4 |

Natural Bond Orbital (NBO) Analysis for Understanding Stereochemical Outcomes

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions from DFT calculations into a more intuitive picture of localized bonds, lone pairs, and donor-acceptor interactions. numberanalytics.comfaccts.de This technique is particularly valuable for understanding how electronic effects dictate the stereochemical course of a reaction.

In the context of this compound, which is chiral at the C3 carbon, NBO analysis can provide profound insights into stereoselective reactions. The analysis quantifies stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions, E(2), calculated via second-order perturbation theory, reveals the significance of hyperconjugation and steric repulsion effects that influence the facial selectivity of an approaching reagent. numberanalytics.com

For example, in a reaction involving nucleophilic attack on the carbonyl carbon (C2), NBO analysis could be used to compare the transition states for attack from either face of the planar carbonyl group. The analysis would likely focus on the donor-acceptor interactions between the NBOs of the approaching nucleophile and the antibonding orbitals (σ* or π*) of the β-lactone. acs.org Differences in hyperconjugative stabilization from the C3-C4 bond or the C3-Ethyl bond into the reacting orbitals, as well as steric-induced electronic repulsions with the lone pairs on the ring oxygen, would be quantified. chemrxiv.org This allows chemists to rationalize why one stereoisomeric product is favored over another.

Table 2: Hypothetical NBO Second-Order Perturbation Analysis (E(2)) for a Transition State in a Reaction of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O₅ | π(C₂=O₁) | 45.8 | n → π (Resonance) |

| σ(C₃-C₄) | σ(C₂-C₃) | 4.2 | σ → σ (Hyperconjugation) |

| σ(C₃-C₆) | σ(O₅-C₄) | 2.1 | σ → σ (Hyperconjugation, Ethyl Group) |

| LP(Nu⁻) | π(C₂=O₁) | 15.3 | n → π (Nucleophilic Attack) |

Note: Atom numbering: O1=carbonyl oxygen, C2=carbonyl carbon, C3=chiral carbon, C4=beta-carbon, O5=ring oxygen, C6=first carbon of ethyl group. Nu = Nucleophile.

Theoretical Predictions of Ring Strain Energy and Intrinsic Reactivity

The four-membered ring of an oxetan-2-one is inherently strained due to the deviation of its bond angles from ideal sp³ and sp² geometries. This ring strain is a major contributor to the molecule's intrinsic reactivity, particularly in ring-opening reactions. Computational methods can be used to quantify this strain energy.

The ring strain energy (RSE) is typically calculated by comparing the heat of formation of the cyclic molecule with that of a strain-free acyclic analogue using an isodesmic or homodesmotic reaction scheme. For β-lactones, the ring strain is known to be substantial, with a reported value of approximately 22.8 kcal/mol. mdpi.com This stored potential energy is released upon ring-opening, providing a significant thermodynamic driving force for such reactions.

Computational studies have explored the competition between the formation of four-membered β-lactones and three-membered α-lactones. These studies revealed that while ring strain is a factor, the favorability of β-lactone formation is often more dependent on achieving an optimal geometry in the ring-closing transition state. nih.govrsc.orgresearchgate.net For this compound, the ethyl group at C3 may subtly alter the ring puckering and strain compared to the unsubstituted parent lactone, a hypothesis that can be precisely tested through DFT calculations. Comparing the calculated RSE of this compound to other cyclic esters provides a quantitative basis for understanding its relative reactivity.

Table 3: Comparison of Computationally Derived Ring Strain Energies (RSE) for Various Cyclic Esters

| Compound | Ring Size | Class | Typical RSE (kcal/mol) |

|---|---|---|---|

| γ-Butyrolactone | 5 | γ-Lactone | ~7-8 |

| δ-Valerolactone | 6 | δ-Lactone | ~2-3 |

| β-Propiolactone | 4 | β-Lactone | ~22-26 |

| This compound | 4 | β-Lactone | ~22-25 (Predicted) |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT and NBO analyses often focus on static structures (minima and transition states), Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the conformational landscape of this compound in different environments, such as in various solvents or interacting with a biological receptor. nih.govnih.gov

For this compound, an MD simulation would reveal the flexibility of the molecule. Key conformational motions would include the puckering of the oxetane (B1205548) ring and, most notably, the rotation of the ethyl group around the C3-C(ethyl) bond. The simulation can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) rotamers and the energy barriers between them.

This conformational analysis is crucial for understanding how the molecule presents itself to its environment. For example, the preferred orientation of the ethyl group can influence solvent shell structure or dictate how the molecule fits into the active site of an enzyme. nih.govresearchgate.net By running simulations in an explicit solvent, one can also study specific solute-solvent interactions, such as hydrogen bonding, which can in turn affect conformational preferences and reactivity. acs.org

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Ethyloxetan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unequivocal structural elucidation of 3-Ethyloxetan-2-one. Both one-dimensional and multi-dimensional NMR techniques provide detailed insights into the molecular framework.

High-Resolution 1H-NMR Analysis

High-resolution 1H-NMR spectroscopy is a primary tool for confirming the presence and connectivity of protons within the this compound molecule. The chemical shifts (δ), multiplicities (e.g., triplet, quartet), and coupling constants (J) of the proton signals provide a detailed map of the proton environment. weebly.com

A representative 1H-NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl group and the oxetane (B1205548) ring protons. For instance, the methyl protons (CH3) of the ethyl group would typically appear as a triplet, while the methylene (B1212753) protons (CH2) of the ethyl group would present as a quartet due to coupling with the adjacent methyl protons. The protons on the oxetane ring would have their own characteristic chemical shifts and coupling patterns, allowing for the complete assignment of the molecule's proton framework. weebly.com

Interactive Table 1: Representative 1H-NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH3 (ethyl) | ~1.0 | Triplet (t) | ~7.5 |

| CH2 (ethyl) | ~1.8-2.0 | Quartet (q) | ~7.5 |

| CH (on oxetane ring) | ~3.5-3.7 | Multiplet (m) | - |

| CH2 (on oxetane ring) | ~4.2-4.5 | Multiplet (m) | - |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Multi-Dimensional NMR Techniques (e.g., 2D NMR) for Detailed Structural Elucidation

For more complex structural confirmation, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. numberanalytics.comwikipedia.org These experiments provide through-bond and through-space correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): A 2D H/H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. qorganica.es For this compound, this would show cross-peaks connecting the methyl and methylene protons of the ethyl group, as well as correlations between the protons on the oxetane ring, definitively establishing their connectivity. wikipedia.orgqorganica.es

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon-13 nuclei. wikipedia.org An HSQC spectrum of this compound would show a correlation peak for each unique C-H bond, providing an unambiguous assignment of the carbon skeleton by linking the proton and carbon NMR spectra. wikipedia.org

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations and Reaction Progress

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. utdallas.edu In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the key β-lactone functional group and for monitoring its formation or transformation during a chemical reaction.

The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the strained four-membered lactone ring. This peak typically appears at a higher wavenumber (around 1820-1840 cm⁻¹) compared to the carbonyl absorption of acyclic esters (around 1735-1750 cm⁻¹) due to the increased ring strain. spectroscopyonline.com The presence of C-O stretching vibrations, also characteristic of the ester group, would be observed in the fingerprint region of the spectrum. spectroscopyonline.comdocbrown.info

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O (β-lactone) | Stretch | 1820 - 1840 | Strong |

| C-O | Stretch | 1000 - 1300 | Strong |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium-Strong |

Chromatographic Methods for Compound Purity and Stereoisomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the ratio of its stereoisomers.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a widely used method for analyzing volatile compounds like this compound. oiv.int By injecting a sample into a heated column, the components are separated based on their boiling points and interactions with the stationary phase. cdc.gov A flame ionization detector (FID) is commonly used for quantification.

GC analysis can effectively determine the purity of a this compound sample by separating it from starting materials, byproducts, or solvents. chromatographyonline.com The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration, allowing for a quantitative assessment of purity.

High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC for Enantiomeric Excess

High-performance liquid chromatography (HPLC) is another powerful separation technique. heraldopenaccess.us For the analysis of chiral molecules like this compound, chiral HPLC is indispensable for determining the enantiomeric excess (ee). uma.esnih.gov Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture. heraldopenaccess.us

Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase interacts differently with the two enantiomers of this compound, leading to their separation in time as they pass through the column. By comparing the peak areas of the two enantiomer signals in the chromatogram, the enantiomeric excess can be accurately calculated. nih.gov This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. nih.govnih.gov

Interactive Table 3: Chromatographic Methods for this compound Analysis

| Technique | Purpose | Key Parameters |

| Gas Chromatography (GC) | Purity determination, analysis of volatile impurities | Column type (e.g., polar capillary), temperature program, detector (e.g., FID) |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (ee) determination | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition, detector (e.g., UV) |

Prospective Research Trajectories and Emerging Applications

Innovations in Stereoselective Catalyst Design for 3-Ethyloxetan-2-one Synthesis

The synthesis of specific stereoisomers of this compound is crucial for its application in pharmaceuticals and advanced materials. The development of chiral catalysts that can control the three-dimensional arrangement of atoms during the synthesis is a primary focus of current research.

Recent breakthroughs have centered on creating catalysts that are not only highly selective but also efficient under mild reaction conditions. Researchers are exploring a range of catalyst types, including Lewis acids, Lewis bases, and bimetallic systems, to achieve high enantioselectivity in the formation of β-lactones like this compound. mdpi.comrsc.org For instance, cooperative catalysis, which utilizes the synergistic action of a Lewis acid and an aprotic organic ion pair within a single molecule, has shown promise in the asymmetric synthesis of trans-configured β-lactones. mdpi.com

A significant area of innovation is the use of chiral dirhodium(II) carboxamidate catalysts. acs.org The selection of a catalyst with the appropriate configuration, matched with a specific enantiomer of a starting material like 2-octyl diazoacetate, can lead to the highly selective formation of either a γ-butyrolactone or a β-lactone. acs.org This catalyst-dependent control over the reaction pathway is a powerful tool for synthetic chemists. acs.org

Another promising approach involves the use of chiral oxazaborolidines as catalysts for the enantioselective synthesis of β-lactones from ketene (B1206846) and aldehydes. acs.org While initial studies have shown moderate success, further optimization of the catalyst structure is ongoing to improve both yield and enantioselectivity. acs.org The development of heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused, is also a key objective for making the synthesis of this compound more scalable and industrially viable. mdpi.com

| Catalyst Type | Key Features | Potential Advantages |

| Chiral Dirhodium(II) Carboxamidates | Matched catalyst-substrate configuration for high stereocontrol. acs.org | Exceptional diastereoselectivity and regioselectivity. acs.org |

| Cooperative Al(Salen)-Pyridinium Catalysts | Combines Lewis acid and aprotic ion pair catalysis. mdpi.com | High trans-selectivity and enantioselectivity for β-lactone formation. mdpi.com |

| Chiral Oxazaborolidines | Catalyzes enantioselective [2+2] cycloaddition of ketenes and aldehydes. acs.org | Potential for direct synthesis of chiral β-lactones. acs.org |

| Heterogenized Bimetallic Systems | Immobilized catalysts on porous polymer supports. mdpi.com | Enhanced reusability and ease of separation for industrial applications. mdpi.com |

Exploration of Novel Ring-Opening Transformations for Diverse Chemical Scaffolds

The high reactivity of the strained four-membered ring in this compound makes it an excellent precursor for a wide array of chemical structures. Research in this area focuses on discovering new ways to open this ring, leading to the synthesis of complex molecules with potential applications in medicine and materials science.

Ring-opening reactions of oxetanes can be initiated by various reagents, including acyl chlorides, silyl (B83357) chlorides, and phenols, often catalyzed by quaternary onium salts or crown ether complexes. radtech.org These reactions proceed smoothly to produce the corresponding adducts in high yields. radtech.org For instance, the reaction of oxetanes with peroxides in the presence of a Lewis acid can lead to the formation of 3-hydroperoxyalcohols, which are valuable synthetic intermediates. researchgate.net

Furthermore, anionic ring-opening polymerization of oxetanes containing hydroxyl groups, such as (3-ethyl-3-hydroxymethyl)oxetane, can be achieved using catalysts like potassium tert-butoxide and 18-crown-6-ether. researchgate.net This method allows for the synthesis of functional polymers with controlled architectures. researchgate.net The development of these novel ring-opening transformations expands the synthetic utility of this compound and its derivatives, providing access to a diverse range of chemical scaffolds.

Engineering of this compound Derived Polymers for Specialized Material Science Applications

Polymers derived from this compound and related β-lactones are a significant area of research due to their potential as biodegradable and biocompatible materials. These polymers, known as polyhydroxyalkanoates (PHAs), are of interest as sustainable alternatives to conventional plastics derived from petrochemicals. wikipedia.orgugr.es

The properties of these polymers can be tailored by copolymerizing different β-lactone monomers. For example, incorporating 3-hydroxyvalerate (B1259860) (3HV) into a poly(3-hydroxybutyrate) (PHB) backbone results in a copolymer, P(3HB-co-3HV), that is less stiff and brittle than PHB alone. ugr.es This ability to tune the material properties opens up a wide range of potential applications, from medical implants to packaging materials.

Research is also focused on the synthesis of functional polymers through the ring-opening polymerization of functionalized oxetanes. For instance, (3-Ethyloxetan-3-yl)methyl methacrylate (B99206) is a monomer used to synthesize polymers for resins, coatings, and adhesives. unilongmaterial.comunilongindustry.com The development of photo-curable polymers and oligomers based on the ring-opening reactions of oxetanes is another active area of investigation. radtech.org These materials can be rapidly cured using light, making them suitable for applications in coatings and 3D printing. radtech.org

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

| Poly(3-hydroxybutyrate) (P3HB) | 3-Hydroxybutyrate (from β-butyrolactone) | Biodegradable, thermoplastic. wikipedia.org | Packaging, medical devices. wikipedia.org |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV)) | 3-Hydroxybutyrate, 3-Hydroxyvalerate | Less stiff and brittle than P3HB. ugr.es | Films with good barrier properties. nih.gov |

| Polymers from (3-Ethyloxetan-3-yl)methyl Methacrylate | (3-Ethyloxetan-3-yl)methyl Methacrylate | Low viscosity, good solubility. unilongmaterial.comunilongindustry.com | Resins, coatings, adhesives. unilongmaterial.com |

| Photo-curable Oxetane (B1205548) Polymers | Polyfunctional oxetanes | Rapid curing upon light exposure. radtech.org | High-performance coatings, 3D printing. radtech.org |

Synergistic Integration of Computational and Experimental Methodologies in Reaction Discovery

The combination of computational modeling and experimental work is accelerating the discovery and optimization of reactions involving this compound. Computational chemistry allows for the prediction of reaction pathways, transition states, and catalyst performance, guiding experimental efforts and reducing the need for extensive trial-and-error. oregonstate.edu

For example, computational studies have been instrumental in understanding the mechanisms of β-lactone formation. Density functional theory (DFT) calculations can help determine whether a reaction proceeds through a concerted [2+2] cycloaddition or a stepwise aldol-lactonization pathway. rsc.org This insight is crucial for designing catalysts that favor the desired reaction pathway and stereochemical outcome.

Computational methods are also being used to design novel enzymes for stereoselective reactions. nih.gov By modeling the transition state of a desired reaction, researchers can design an enzyme active site that stabilizes this transition state, thereby catalyzing the reaction with high stereoselectivity. nih.gov This approach has been successfully applied to the design of enzymes for the Diels-Alder reaction and holds promise for the development of biocatalysts for the synthesis of this compound. nih.gov The integration of computational and experimental approaches is proving to be a powerful strategy for advancing the chemistry of β-lactones. capes.gov.brresearchgate.net

Development of Sustainable and Green Synthesis Strategies for this compound Production

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally friendly methods for the production of this compound. rsc.org This involves the use of renewable feedstocks, greener solvents, and more efficient catalytic systems.

One promising approach is the use of electrochemistry to drive the synthesis of β-lactones. rsc.orgacs.orgnih.gov Electrochemical methods can often be carried out under mild conditions and can avoid the use of stoichiometric oxidants, replacing them with simple electrons. rsc.org For instance, an electrochemical method for the synthesis of β-keto spirolactones has been developed using green solvents like acetone (B3395972) and water. rsc.org Another innovative electrochemical approach enables the synthesis of β-propiolactones from CO2 and dienes at room temperature. acs.orgnih.gov

Microbial biosynthesis is another avenue being explored for the sustainable production of lactones. mdpi.com While currently focused on larger lactone rings, the engineering of microorganisms to produce smaller lactones like this compound from renewable resources such as carbohydrates is a long-term goal. mdpi.com The development of green synthetic strategies is essential for ensuring that the production of this compound is both economically viable and environmentally responsible. consensus.appsamipubco.com

| Green Synthesis Strategy | Key Features | Advantages |

| Electrochemical Synthesis | Uses electrons as the oxidant. rsc.org | Avoids stoichiometric oxidants, can use green solvents. rsc.org |

| Ring-Expansion Carbonylation | Atom-economical reaction of epoxides with carbon monoxide. mdpi.com | Direct and efficient route to β-lactones. mdpi.com |

| Microbial Biosynthesis | Utilizes engineered microorganisms to produce lactones from renewable feedstocks. mdpi.com | Potential for highly sustainable production from carbohydrates or lipids. mdpi.com |

| Catalysis in Green Solvents | Reactions carried out in environmentally benign solvents like water or glycerol. consensus.app | Reduced environmental impact and potential for catalyst and solvent recycling. consensus.app |

Q & A

Q. How should researchers handle large datasets from kinetic studies of 3-Ethyloxetan-2-one?

- Methodology : Raw kinetic data (e.g., time vs. conversion) should be archived in appendices, while processed datasets (e.g., rate constants, Arrhenius plots) must appear in the main text. Use error bars to represent standard deviations from triplicate trials and discuss outliers in the context of instrumental uncertainty (e.g., ±2% for HPLC peak integration) .

Q. What statistical methods are appropriate for comparing the catalytic efficiency of novel vs. traditional catalysts?

- Methodology : Apply ANOVA or Student’s t-tests to turnover frequency (TOF) data. Report p-values and effect sizes to quantify significance. For non-normal distributions, use non-parametric tests like Kruskal-Wallis .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with ethical standards when publishing synthetic protocols?

Q. What steps mitigate bias in interpreting spectral data for novel derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products